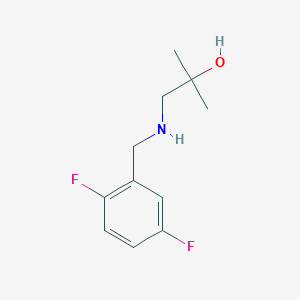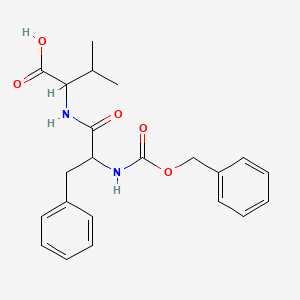
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine: is a synthetic nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine involves multiple steps, including the protection of hydroxyl groups, fluorination, and acetylation. The key steps are as follows:
Protection of Hydroxyl Groups: The ribofuranosyl moiety is protected using acetyl and p-toluoyl groups.
Fluorination: The 3’-hydroxyl group is selectively fluorinated to introduce the fluoro group.
Coupling Reaction: The protected ribofuranosyl derivative is coupled with 6-chloro-9H-purine under specific conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety.
Reduction: Reduction reactions can occur at the purine ring, altering its electronic properties.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Oxidized derivatives of the ribofuranosyl moiety.
Reduction Products: Reduced forms of the purine ring.
Substitution Products: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its ability to interfere with nucleic acid synthesis. It serves as a tool to understand the mechanisms of DNA and RNA synthesis and repair.
Medicine: The compound has potential applications in antiviral and anticancer therapies. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties are leveraged to create drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine involves the inhibition of key enzymes involved in nucleic acid synthesis. The compound targets viral DNA polymerase and reverse transcriptase, preventing the replication of viral genomes. In cancer cells, it induces apoptosis by interfering with DNA synthesis and repair pathways.
Vergleich Mit ähnlichen Verbindungen
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methyluridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-fluorouridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methoxyluridine
Comparison: Compared to these similar compounds, 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine exhibits unique antiviral and anticancer properties due to the presence of the chloro group in the purine ring. This structural difference enhances its ability to inhibit viral enzymes and induce apoptosis in cancer cells, making it a more potent therapeutic agent.
Eigenschaften
Molekularformel |
C20H18ClFN4O5 |
|---|---|
Molekulargewicht |
448.8 g/mol |
IUPAC-Name |
[4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3 |
InChI-Schlüssel |
ZGDFADBOEZXSJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)


![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)

![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)






![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)
